molecular formula C18H15FO4 B2987876 Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-20-8

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2987876
CAS No.: 300674-20-8
M. Wt: 314.312
InChI Key: PTLLFLLBLVJGGY-UHFFFAOYSA-N
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Description

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core substituted with a fluorophenyl group and a methoxy group. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under controlled conditions.

  • Methoxylation: : The methoxy group is typically introduced through an etherification reaction, where a hydroxyl group on the benzofuran ring reacts with a methylating agent such as methyl iodide in the presence of a base.

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using reagents like methanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the ester group, converting it into an alcohol.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.

  • Industry: : It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. These include:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: It may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(2-iodophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLLFLLBLVJGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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